2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
Overview
Description
A metabolite of Capecitabine.
Mechanism of Action
Target of Action
The primary target of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine is the cellular machinery involved in DNA replication . This compound is a prodrug of the active antitumor agent 5-FU , and an intermediary metabolite of capecitabine .
Mode of Action
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine interacts with its targets by being metabolized into 5-fluorouracil (5-FU) . This conversion involves a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR) .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA replication . The metabolite 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition disrupts DNA replication, leading to cell death and providing the compound’s antitumor effects .
Pharmacokinetics
The pharmacokinetics of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine are influenced by its ADME properties . The compound is soluble in methanol , suggesting it may have good absorption and distribution characteristics.
Result of Action
The result of the compound’s action is the inhibition of DNA replication , leading to cell death . This makes 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine effective as an antitumor agent .
Action Environment
The action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored at 0-10°C . Additionally, the compound’s efficacy could potentially be influenced by factors such as the tumor’s microenvironment and the patient’s overall health status.
Biochemical Analysis
Biochemical Properties
2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine plays a significant role in biochemical reactions. It is a 2’,3’-di-O-acetate ester of 5’-deoxy-5-fluorocytidine, which is a prodrug of active antitumor 5-FU and an intermediary metabolite of capecitabine
Cellular Effects
As a metabolite of the drug capecitabine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of capecitabine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBWNIUGNXJGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine in the synthesis of Capecitabine?
A1: this compound serves as a crucial intermediate in the synthesis of Capecitabine, an antitumor agent. [] The compound undergoes amidation with n-pentyl chloroformate, followed by hydrolysis to yield Capecitabine. This synthetic route has been highlighted for its efficiency and suitability for industrial production. [, ]
Q2: How does the crystal structure of this compound influence its properties?
A2: The crystal structure of this compound is characterized by a network of intra and intermolecular hydrogen bonds. [] Notably, a unique three-center proton-bifurcated donor N-H···(O,F) hydrogen bond interaction, supported by a (C,N)-H···O bifurcated acceptor three-center hydrogen bond, has been observed. [] These interactions, along with Cg π-ring interactions involving a fluorine atom and the pyrimidine ring, significantly influence bond distances, angles, and torsion angles within the molecule, ultimately affecting its physical and chemical properties. []
Q3: Are there any alternative synthetic methods for producing this compound?
A3: Yes, research has explored alternative synthetic pathways for this compound. One such method involves using a trifluoromethanesulfonic acid trimethylsilyl ester catalyst as a silanization agent for 5-fluorocytosine. [] This approach has been reported to offer advantages in terms of yield, quality, and ease of operation, making it a promising alternative for large-scale production. []
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: Various analytical methods are used to characterize and quantify this compound. These include spectroscopic techniques such as 1H-NMR, IR, and MS, which provide structural information and confirm the identity of the compound. [] Additionally, chromatographic methods, particularly silica gel chromatography, are employed for purification and separation. []
Q5: What are the advantages of the synthesis method described in patent "this compound synthesis method"?
A5: The patent "this compound synthesis method" outlines a procedure that boasts fewer operational steps and reduced material loss. [] This is achieved by utilizing specific reagents and reaction conditions, such as the use of anhydrous tin tetrachloride and controlled temperature additions. [] These factors contribute to a more efficient and cost-effective synthesis process. []
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